1-(Benzofuran-4-yl)ethanone
CAS No.:
Cat. No.: VC4024999
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O2 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 1-(1-benzofuran-4-yl)ethanone |
| Standard InChI | InChI=1S/C10H8O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3 |
| Standard InChI Key | WEZAXHMVRAICCS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2C=COC2=CC=C1 |
| Canonical SMILES | CC(=O)C1=C2C=COC2=CC=C1 |
Introduction
Structural and Molecular Characteristics
Core Structure and Nomenclature
1-(Benzofuran-4-yl)ethanone consists of a benzofuran scaffold—a fused bicyclic system combining a benzene ring and a furan moiety—with an acetyl group (-COCH₃) attached to the benzene ring’s 4-position. The IUPAC numbering assigns the oxygen atom of the furan ring as position 1, with subsequent positions on the benzene ring numbered 2 through 7 . Thus, the acetyl substitution at position 4 places it on the benzene ring, distinct from 2- or 3-acetylbenzofurans where the ketone is on the furan ring .
Molecular Formula and Weight
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Molecular formula: C₁₀H₈O₂
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Molecular weight: 160.17 g/mol (calculated from isotopic composition)
Spectroscopic Data
While direct spectroscopic data for 1-(benzofuran-4-yl)ethanone are sparse, related benzofuran derivatives provide insight:
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IR: Expected peaks include C=O stretch near 1,660 cm⁻¹ and aromatic C=C stretches at 1,580–1,610 cm⁻¹ .
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¹H NMR: Aromatic protons adjacent to the acetyl group (e.g., H-3 and H-5) would appear as doublets in the δ 7.5–8.0 ppm range, while the acetyl methyl group resonates near δ 2.6 ppm .
Synthesis Pathways
Friedel-Crafts Acylation
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Protection/directing groups: Introducing a hydroxyl (-OH) or methoxy (-OCH₃) group at position 5 could direct acetylation to position 4 via steric or electronic effects .
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Post-functionalization: Acetylation at position 2 followed by isomerization or rearrangement (e.g., Claisen rearrangement) might yield the 4-acetyl derivative, though no literature confirms this pathway for benzofuran systems.
Cyclization of Precursors
An alternative approach involves constructing the benzofuran ring from pre-acetylated precursors:
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Perkin-type condensation: Reacting 4-acetylphenol with chloroacetone under basic conditions could form the furan ring .
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Transition-metal catalysis: Palladium-catalyzed coupling of halogenated acetophenones with propargyl alcohols may enable regioselective benzofuran formation .
Example Protocol (Hypothetical)
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Starting material: 4-Hydroxyacetophenone.
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Alkylation: Treat with bromoacetone and K₂CO₃ to form 4-(2-oxopropyl)phenol .
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Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄) yields 1-(benzofuran-4-yl)ethanone.
Physicochemical Properties
Thermal Stability and Solubility
Data specific to 1-(benzofuran-4-yl)ethanone are unavailable, but analogs suggest:
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Melting point: Estimated 90–110°C (comparable to 2-acetylbenzofuran, mp 85°C ).
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; low in water .
Comparative Properties of Benzofuran Ketones
Chemical Reactivity and Derivatives
Reduction to Alcohols
The ketone group is reducible to a secondary alcohol, a key step in synthesizing chiral intermediates. For example:
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Biocatalytic reduction: Using Lactobacillus paracasei BD87E6, 1-(benzofuran-2-yl)ethanone is reduced to (S)-1-(benzofuran-2-yl)ethanol with >99.9% enantiomeric excess . Similar enantioselective reductions could apply to the 4-isomer for pharmaceutical applications.
Condensation Reactions
The acetyl group participates in nucleophilic additions:
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Thiazole formation: Reaction with thiourea forms 4-(benzofuran-4-yl)-1,3-thiazole-2-amine, a scaffold with reported antioxidant activity .
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Schiff base synthesis: Condensation with aryl aldehydes yields imine derivatives, potential ligands for metal complexes .
Applications and Biological Activity
Industrial Applications
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Flavor and fragrance: Acetylbenzofurans contribute smoky, woody notes to perfumes .
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Polymer chemistry: As crosslinking agents in epoxy resins due to their thermal stability .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving 4-substitution without directing groups remains challenging.
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Yield optimization: Current hypothetical routes may suffer from low efficiency (<50%).
Research Opportunities
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Catalyst development: Designing Lewis acids or enzymes for selective C-4 acetylation.
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Bioactivity screening: Evaluating anticancer, antiviral, or anti-inflammatory properties.
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